Tetrachlorophthalic acid
Overview
Description
It is a white crystalline solid with the molecular formula C8H2Cl4O4 and a molecular weight of 303.90 g/mol . This compound is primarily used in the synthesis of various chemical products and has significant applications in multiple scientific fields.
Mechanism of Action
Target of Action
Tetrachlorophthalic acid, a derivative of phthalic acid, is primarily used in the synthesis of organic pigments and dyes . It interacts with various organic compounds, particularly N-heterocyclic compounds, to form supramolecular complexes . These complexes have been shown to have potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
This compound reacts with amines in acetic acid at refluxed to synthesize new and interesting derivatives . The compound’s interaction with its targets results in the formation of these derivatives, which have been shown to have moderate effects as cytokine inhibitors in cancer cells .
Biochemical Pathways
The compound’s ability to form supramolecular complexes with n-heterocyclic compounds suggests that it may influence a variety of biochemical processes .
Pharmacokinetics
It is known that the compound can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods .
Result of Action
The primary result of this compound’s action is the formation of new derivatives when it reacts with amines . These derivatives have been shown to have moderate effects as cytokine inhibitors in cancer cells , suggesting potential therapeutic applications.
Action Environment
It is soluble in water, alcohol, and ether among other organic solvents . The compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachlorophthalic acid can be synthesized through the chlorination of phthalic anhydride. One common method involves dissolving phthalic anhydride in chlorsulfonic acid, using iodine chloride as a catalyst, and introducing chlorine gas under normal pressure. The reaction is carried out at controlled temperatures, and the product is obtained by washing and drying the residue .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient recovery systems for solvents and catalysts is crucial to reduce production costs and environmental impact. The process involves the use of specialized reactors and heat exchangers to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Tetrachlorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Esterification: Acid catalysts such as sulfuric acid are used to facilitate the reaction with alcohols.
Major Products Formed:
Substitution Reactions: Products include substituted phthalic acids or esters.
Reduction Reactions: Products include partially dechlorinated phthalic acids.
Esterification: Products are esters of this compound
Scientific Research Applications
Tetrachlorophthalic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving chlorinated aromatic compounds.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
Tetrachlorophthalic anhydride: A closely related compound used in similar applications.
Tetrafluorophthalic acid: Another halogenated derivative with distinct chemical properties.
Hexachlorobenzene: A chlorinated aromatic compound with different applications and toxicity profiles
Uniqueness: Tetrachlorophthalic acid is unique due to its specific chlorination pattern, which imparts distinct chemical reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
3,4,5,6-tetrachlorophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHHYIOUKQNLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4O4 | |
Record name | TETRACHLOROPHTHALIC ACID | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060896 | |
Record name | Tetrachlorophthalic acid | |
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Molecular Weight |
303.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrachlorophthalic acid is a colorless plates. (NTP, 1992) | |
Record name | TETRACHLOROPHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21076 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Sparingly soluble (NTP, 1992) | |
Record name | TETRACHLOROPHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21076 | |
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CAS No. |
632-58-6, 110471-67-5 | |
Record name | TETRACHLOROPHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21076 | |
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Record name | Tetrachlorophthalic acid | |
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Record name | Tetrachlorophthalic acid | |
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Record name | Phthalic acid, 3,4,5,6-tetrachloro- | |
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Record name | TETRACHLOROPHTHALIC ACID | |
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Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- | |
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Record name | Tetrachlorophthalic acid | |
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Record name | Tetrachlorophthalic acid | |
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Record name | TETRACHLOROPHTHALIC ACID | |
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Melting Point |
208 °F (NTP, 1992) | |
Record name | TETRACHLOROPHTHALIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21076 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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